molecular formula C18H15BrN2O3 B4924607 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide

Cat. No. B4924607
M. Wt: 387.2 g/mol
InChI Key: XYHWPYXFTBIGPI-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide, also known as BMMA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that can selectively target cysteine proteases, which play a crucial role in various biological processes. BMMA has shown promising results in preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.

Mechanism of Action

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide exerts its inhibitory effects on cysteine proteases by covalently binding to the active site cysteine residue. This results in irreversible inhibition of the enzyme activity and subsequent disruption of the biological processes that rely on the activity of these proteases.
Biochemical and Physiological Effects:
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been shown to exhibit potent inhibitory effects on various cysteine proteases, both in vitro and in vivo. It has been shown to induce cell death in cancer cells by inhibiting the activity of cathepsin B, which is overexpressed in many types of cancer. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells.

Advantages and Limitations for Lab Experiments

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for cysteine proteases. However, its irreversible mechanism of action can also be a limitation, as it can lead to off-target effects and potential toxicity. Additionally, its high reactivity can make it difficult to handle and store, requiring careful handling and storage conditions.

Future Directions

There are several potential future directions for the research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide. One area of interest is the development of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide and its effects on various biological processes.

Synthesis Methods

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxyphenylboronic acid with 2-cyano-N-(3-methylphenyl)acrylamide in the presence of a palladium catalyst. The resulting product can be purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. These proteases play a crucial role in various biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of these proteases has been implicated in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-11-4-3-5-14(6-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWPYXFTBIGPI-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide

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